

# "1-(6-Chloropyridazin-3-yl)azepane" CAS number

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## Compound of Interest

Compound Name: 1-(6-Chloropyridazin-3-yl)azepane

Cat. No.: B182009

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## An In-depth Technical Guide to 1-(6-Chloropyridazin-3-yl)azepane

**Executive Summary:** This document provides a comprehensive technical overview of **1-(6-Chloropyridazin-3-yl)azepane**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, a proposed synthetic route with mechanistic considerations, and potential therapeutic applications derived from the well-documented activities of its core moieties: the chloropyridazine scaffold and the azepane ring. Safety protocols and handling guidelines are also discussed. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a foundational understanding of this compound and its potential as a building block for novel therapeutic agents.

## Introduction and Chemical Identity

**1-(6-Chloropyridazin-3-yl)azepane** is a synthetic organic compound featuring a bicyclic structure composed of a substituted pyridazine ring linked to a seven-membered azepane ring. Its Chemical Abstracts Service (CAS) registry number is 312318-48-2. The core structure combines the electrophilic nature of the chloropyridazine system with the conformational flexibility of the azepane moiety.

The pyridazine ring, a six-membered diazine heterocycle, is a recognized "privileged scaffold" in medicinal chemistry. The presence of a chlorine atom at the 6-position provides a reactive site for further functionalization, typically via nucleophilic substitution reactions. The azepane ring is a saturated seven-membered heterocycle that is present in numerous FDA-approved

drugs, contributing to their pharmacokinetic and pharmacodynamic profiles.<sup>[1][2]</sup> The conjugation of these two motifs in **1-(6-Chloropyridazin-3-yl)azepane** suggests its potential as an intermediate for creating diverse chemical libraries targeting a range of biological pathways.

## Physicochemical Properties and Characterization

The fundamental properties of **1-(6-Chloropyridazin-3-yl)azepane** are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

Property	Value	Source
CAS Number	312318-48-2	
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClN <sub>3</sub>	[3]
Molecular Weight	211.69 g/mol	[3]
MDL Number	MFCD01460065	[3]

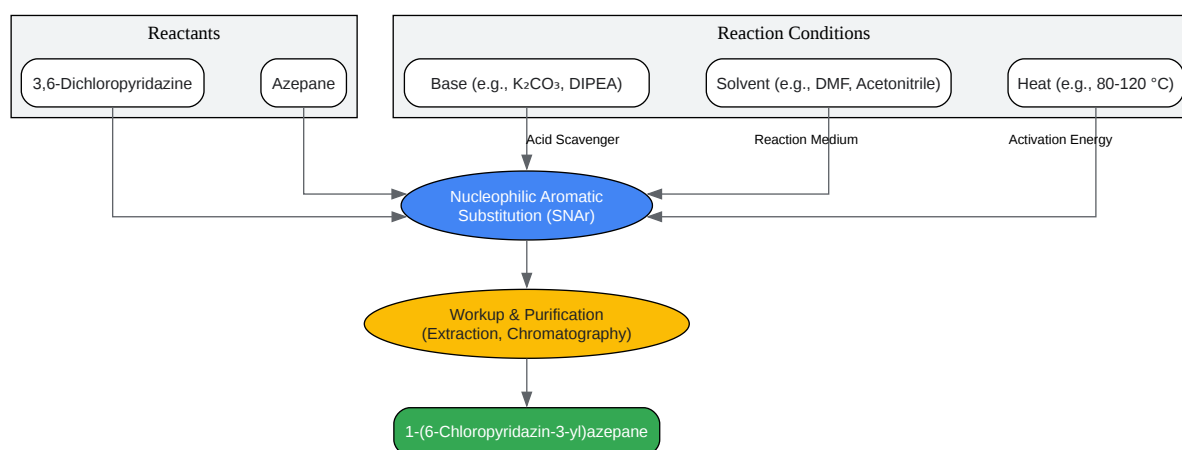
Characterization: The structural integrity and purity of **1-(6-Chloropyridazin-3-yl)azepane** would be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR would verify the chemical structure by showing the expected proton and carbon signals and their respective couplings.
- Mass Spectrometry (MS): This technique would confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
- High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the compound.

## Synthesis and Mechanistic Considerations

The synthesis of **1-(6-Chloropyridazin-3-yl)azepane** is most plausibly achieved through a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. This common and reliable method involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.

**Proposed Synthetic Pathway:** The reaction proceeds by treating 3,6-dichloropyridazine with one equivalent of azepane. The azepane acts as the nucleophile, attacking one of the electrophilic carbon atoms on the pyridazine ring and displacing a chloride ion.



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Caption: Proposed synthesis workflow for **1-(6-Chloropyridazin-3-yl)azepane**.

## Detailed Experimental Protocol (Representative)

- **Reaction Setup:** To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add azepane (1.0-1.2 eq).
- **Addition of Base:** Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 eq), to the mixture. The base acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.

- **Reaction Conditions:** Heat the reaction mixture to 80-120 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
- **Workup:** After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure **1-(6-Chloropyridazin-3-yl)azepane**.

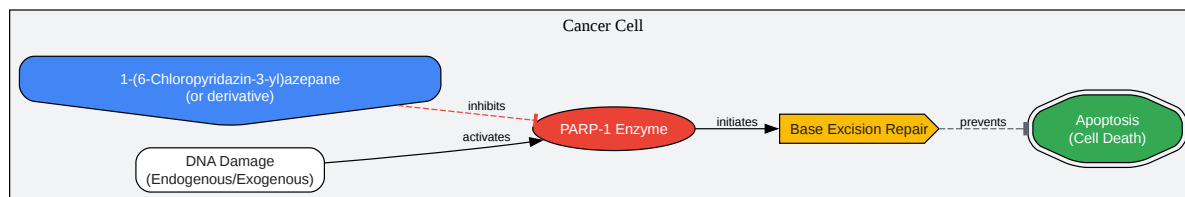
#### Causality in Experimental Design:

- **Solvent Choice:** Polar aprotic solvents like DMF or acetonitrile are chosen because they effectively solvate the reactants and intermediates without interfering with the nucleophilic attack.
- **Base Selection:** A non-nucleophilic base is critical to prevent it from competing with azepane in attacking the pyridazine ring.  $K_2CO_3$  is a cost-effective and efficient choice, while DIPEA is a soluble organic base often used for cleaner reactions.
- **Temperature:** Heating is required to overcome the activation energy of the  $S_NAr$  reaction. The specific temperature depends on the reactivity of the substrates and the solvent's boiling point.

## Potential Applications in Drug Discovery

While specific biological activity data for **1-(6-Chloropyridazin-3-yl)azepane** is not widely published, its structural components are featured in numerous pharmacologically active agents. This allows for informed hypotheses about its potential applications.

**Anticancer Activity:** The chloropyridazine scaffold is a key component of novel hybrids designed as anticancer agents.<sup>[4]</sup> These compounds often function through the induction of apoptosis and inhibition of enzymes crucial for cancer cell survival, such as poly(ADP-ribose)polymerase-1 (PARP-1).<sup>[4]</sup> PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways.<sup>[4]</sup> The azepane moiety can be used to modulate solubility, cell permeability, and receptor-binding affinity.



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Caption: Hypothetical mechanism targeting PARP-1 inhibition in cancer cells.

Neurological and Inflammatory Disorders: Pyridazine derivatives have been investigated as selective agonists for the cannabinoid receptor 2 (CB2), which is involved in modulating inflammatory pain.[5] Furthermore, the azepane ring itself is a core structure in many approved drugs for various indications.[1][2] This suggests that **1-(6-Chloropyridazin-3-yl)azepane** could serve as a scaffold for developing agents targeting G-protein coupled receptors or ion channels involved in neurological or inflammatory diseases.

## Safety, Handling, and Storage

Although a specific Material Safety Data Sheet (MSDS) for **1-(6-Chloropyridazin-3-yl)azepane** is not readily available, data from structurally similar compounds, such as 1-(6-Chloro-2-pyridinyl)azepane, can be used to infer potential hazards.[6]

Hazard Statement	Description	GHS Code
Skin Irritation	Causes skin irritation.	H315
Eye Irritation	Causes serious eye irritation.	H319
Respiratory Irritation	May cause respiratory irritation.	H335

Handling Precautions:

- Use only in a well-ventilated area, preferably within a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
- Wash hands thoroughly after handling.

#### Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible substances such as strong oxidizing agents.

#### Disposal:

- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion and Future Directions

**1-(6-Chloropyridazin-3-yl)azepane** is a valuable heterocyclic compound with significant potential as a building block in drug discovery. Its synthesis is straightforward via established chemical methods. The combination of the pharmacologically active chloropyridazine core and the versatile azepane ring makes it an attractive starting point for developing novel therapeutics, particularly in oncology and inflammation. Future research should focus on synthesizing a library of derivatives by modifying the azepane ring or substituting the chlorine atom to explore structure-activity relationships (SAR) against various biological targets.

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